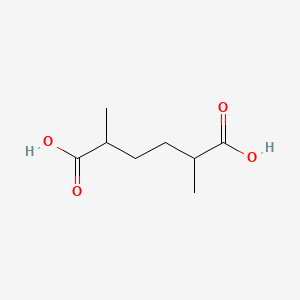

2,5-Dimethylhexanedioic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylhexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-5(7(9)10)3-4-6(2)8(11)12/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOXXMGPEQVGNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10963238 | |

| Record name | 2,5-Dimethylhexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4454-18-6 | |

| Record name | Hexanedioic acid, 2,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004454186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4454-18-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4454-18-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dimethylhexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2,5-Dimethylhexanedioic Acid from Renewable Resources: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a promising pathway for the synthesis of 2,5-dimethylhexanedioic acid, a valuable dicarboxylic acid, from renewable biomass-derived resources. This sustainable approach offers a green alternative to traditional petrochemical production methods, aligning with the growing demand for environmentally conscious chemical manufacturing. The core of this process involves a two-step conversion starting from the biomass-derived platform chemical 2,5-dimethylfuran (B142691) (DMF).

Overview of the Synthesis Pathway

The synthesis of this compound from renewable resources is primarily achieved through a two-step chemical conversion. The process begins with the acid-catalyzed hydrolysis of 2,5-dimethylfuran (DMF), a versatile platform molecule derivable from fructose, to yield 2,5-hexanedione (B30556). Subsequently, the intermediate 2,5-hexanedione undergoes oxidation to form the final product, this compound.

Figure 1: Overall synthesis pathway from renewable biomass to this compound.

Step 1: Hydrolysis of 2,5-Dimethylfuran to 2,5-Hexanedione

The initial step involves the ring-opening hydrolysis of 2,5-dimethylfuran to produce 2,5-hexanedione. This reaction is typically catalyzed by an acid in an aqueous medium. Various mineral acids have been demonstrated to be effective for this transformation.

Experimental Protocol: Acid-Catalyzed Hydrolysis

A detailed experimental protocol for the hydrolysis of 2,5-dimethylfuran is outlined below, based on established methodologies.[1][2][3]

Materials:

-

2,5-Dimethylfuran (DMF)

-

Glacial Acetic Acid

-

10% Sulfuric Acid

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2,5-dimethylfuran, glacial acetic acid, water, and 10% sulfuric acid in a feed ratio of 1000g : 400g : 480g : 24-36ml.[3]

-

Heat the mixture to reflux at a temperature between 75-90°C.[3]

-

Maintain the reflux for a period of 36-50 hours to ensure complete conversion of the starting material.[3]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product, 2,5-hexanedione, can be purified through a series of steps including removal of the former fraction, addition of water, and subsequent atmospheric and vacuum distillation.[3]

Quantitative Data for Hydrolysis

| Parameter | Value | Reference |

| Starting Material | 2,5-Dimethylfuran | [3] |

| Catalyst | 10% Sulfuric Acid | [3] |

| Solvent | Glacial Acetic Acid, Water | [3] |

| Temperature | 75-90°C | [3] |

| Reaction Time | 36-50 hours | [3] |

| Yield of 2,5-Hexanedione | Up to >90% | [3] |

Step 2: Oxidation of 2,5-Hexanedione to this compound

The second and final step is the oxidation of the intermediate, 2,5-hexanedione, to the target molecule, this compound. This involves the conversion of the two ketone functional groups into carboxylic acids. While specific literature for the direct oxidation of 2,5-hexanedione is limited, the oxidation of ketones to dicarboxylic acids is a well-established chemical transformation.[4][5][6] The following protocol is a proposed method based on the general principles of ketone oxidation.

Proposed Experimental Protocol: Catalytic Oxidation

This proposed protocol utilizes a transition metal catalyst and an oxidizing agent in a suitable solvent system.

Materials:

-

2,5-Hexanedione

-

Manganese(II) acetate (B1210297) or other transition metal salt catalyst

-

Acetic Acid (solvent)

-

Oxygen or Air (oxidant)

Procedure:

-

In a high-pressure reactor, dissolve 2,5-hexanedione in acetic acid.

-

Add a catalytic amount of a transition metal salt, such as manganese(II) acetate.

-

Pressurize the reactor with oxygen or air to 0.1-0.4 MPa.[5][6]

-

Heat the reaction mixture to a temperature between 70-100°C.[5][6]

-

Maintain the reaction for approximately 6 hours, with continuous stirring.[5][6]

-

After the reaction, cool the reactor to room temperature and carefully vent the excess pressure.

-

The product, this compound, can be isolated and purified from the reaction mixture by crystallization or chromatography.

Expected Quantitative Data for Oxidation (Based on Analogy)

The following table provides an estimation of the reaction parameters and expected outcomes based on the oxidation of other ketones to dicarboxylic acids.[4][5][6]

| Parameter | Estimated Value | Reference (Analogous Reactions) |

| Starting Material | 2,5-Hexanedione | - |

| Catalyst | Transition Metal Salt (e.g., Mn(II)) | [5][6] |

| Oxidant | Oxygen or Air | [5][6] |

| Solvent | Acetic Acid | [5][6] |

| Temperature | 70-100°C | [5][6] |

| Pressure | 0.1-0.4 MPa | [5][6] |

| Reaction Time | ~6 hours | [5][6] |

| Expected Conversion of 2,5-Hexanedione | >90% | [5][6] |

| Expected Selectivity to this compound | Moderate to High | [5][6] |

Experimental Workflow and Logic

The logical flow of the experimental process is depicted in the following diagram.

Figure 2: Detailed experimental workflow for the two-step synthesis.

Conclusion

The synthesis of this compound from renewable 2,5-dimethylfuran presents a viable and sustainable alternative to petroleum-based production routes. The two-step process, involving hydrolysis followed by oxidation, utilizes readily available starting materials and established chemical transformations. While the hydrolysis step is well-documented, further research and optimization of the oxidation of 2,5-hexanedione will be crucial for achieving high yields and selectivity, thereby enhancing the industrial feasibility of this green synthetic pathway. This approach holds significant promise for the production of bio-based chemicals and materials, contributing to a more sustainable chemical industry.

References

- 1. researchgate.net [researchgate.net]

- 2. Clean Synthesis Process of 2,5-Hexanedione | Semantic Scholar [semanticscholar.org]

- 3. CN101423467B - Method for synthesizing 2,5-acetonyl acetone - Google Patents [patents.google.com]

- 4. Oxidation of cyclic ketones to dicarboxylic acids | Semantic Scholar [semanticscholar.org]

- 5. bibliotekanauki.pl [bibliotekanauki.pl]

- 6. researchgate.net [researchgate.net]

Physical and chemical properties of 2,5-Dimethylhexanedioic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylhexanedioic acid, a dicarboxylic acid with the chemical formula C8H14O4, presents a unique molecular structure with methyl branching at the C2 and C5 positions. This guide provides a comprehensive overview of its physical and chemical properties, alongside available experimental data. While specific biological roles and detailed experimental protocols for this particular molecule are not extensively documented in publicly available literature, this guide consolidates the existing knowledge and provides context through the general behavior of dicarboxylic acids.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented below. It is important to note that some of these values are predicted and experimental verification is recommended for critical applications.

| Property | Value | Source |

| Molecular Formula | C8H14O4 | --INVALID-LINK-- |

| Molecular Weight | 174.19 g/mol | --INVALID-LINK-- |

| CAS Number | 4454-18-6 | --INVALID-LINK-- |

| Density | 1.2 ± 0.1 g/cm³ | --INVALID-LINK--[1] |

| Boiling Point | 335.9 ± 15.0 °C at 760 mmHg | --INVALID-LINK--[1] |

| Flash Point | 171.1 ± 16.9 °C | --INVALID-LINK-- |

| LogP (Predicted) | 1.1 | --INVALID-LINK--[2] |

| pKa (Predicted) | pKa1: ~4.5, pKa2: ~5.5 (Estimated based on similar dicarboxylic acids) | |

| Melting Point | Not available | --INVALID-LINK--[1] |

| Solubility | Not available |

Experimental Protocols

Synthesis

A plausible synthetic route to this compound is the oxidation of 2,5-dimethyl-1,6-hexanediol.

Hypothetical Oxidation Protocol:

-

Dissolution: Dissolve 2,5-dimethyl-1,6-hexanediol in a suitable solvent such as acetone (B3395972) or a mixture of acetonitrile, carbon tetrachloride, and water.

-

Oxidation: Add a strong oxidizing agent, for example, a Jones reagent (chromium trioxide in sulfuric acid) or a ruthenium-based catalyst like ruthenium trichloride (B1173362) with an oxidant such as sodium periodate, dropwise to the solution at a controlled temperature (typically 0 °C to room temperature).

-

Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.

-

Workup: Once the reaction is complete, quench the excess oxidizing agent. For Jones reagent, this is typically done by adding isopropanol.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica (B1680970) gel.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like dicarboxylic acids, often after derivatization to increase their volatility.

General GC-MS Protocol for Dicarboxylic Acid Analysis:

-

Derivatization (Esterification): To a known amount of the sample, add a derivatizing agent such as BF3-methanol or diazomethane (B1218177) to convert the carboxylic acid groups to their corresponding methyl esters. This increases the volatility of the compound.

-

GC Separation: Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms). The oven temperature program should be optimized to achieve good separation of the analyte from other components.

-

MS Detection: The separated components are introduced into a mass spectrometer. The mass spectrometer is typically operated in electron ionization (EI) mode. The resulting mass spectrum will show a molecular ion peak and characteristic fragmentation patterns that can be used to identify the compound. A library search (e.g., NIST) can aid in identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the methyl protons, the methine protons at the C2 and C5 positions, and the methylene (B1212753) protons of the backbone. The chemical shifts and coupling patterns would provide information about the connectivity of the atoms.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the carboxylic acid groups, the methine carbons at C2 and C5, the methyl carbons, and the methylene carbons of the backbone.

Signaling Pathways and Biological Activity

Currently, there is no specific information in the scientific literature detailing the involvement of this compound in any signaling pathways or its specific biological activities. However, dicarboxylic acids, in general, are known to be involved in metabolism. They can be formed through the omega-oxidation of fatty acids and subsequently undergo beta-oxidation in peroxisomes. This metabolic pathway is particularly important under conditions of high lipid load or when mitochondrial fatty acid oxidation is impaired.

The following diagram illustrates the general metabolic context of dicarboxylic acids.

Caption: General metabolic pathway of dicarboxylic acids.

Conclusion

This compound is a dicarboxylic acid for which fundamental physicochemical data is partially available, though crucial experimental values for melting point, pKa, and solubility are yet to be reported in the literature. While detailed experimental protocols for its synthesis and analysis are not specifically described, established methods for similar compounds can be readily adapted. Its biological role remains uncharacterized, but it can be contextualized within the broader metabolic pathways of dicarboxylic acids. This guide serves as a foundational resource for researchers and professionals, highlighting the current state of knowledge and identifying areas where further investigation is needed to fully elucidate the properties and potential applications of this molecule.

References

A Technical Guide to Bio-based 2,5-Dimethylhexanedioic Acid for Advanced Polymer Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The bio-based production of 2,5-dimethylhexanedioic acid is an emerging area of research. The biosynthetic pathway proposed in this document is hypothetical and based on established principles of metabolic engineering and biocatalysis. The polymer property data presented is based on structurally similar analogous compounds, as direct experimental data for polymers derived from this compound is not yet widely available in the public domain.

Introduction

The growing demand for sustainable and high-performance polymers has spurred research into the development of bio-based monomers. This compound, a C8 dicarboxylic acid with methyl branches, presents an intriguing candidate for the synthesis of novel polyesters with potentially unique thermal and mechanical properties. The methyl substitutions on the polymer backbone can influence crystallinity, solubility, and degradation kinetics, offering opportunities for designing materials with tailored characteristics.

This technical guide provides an in-depth overview of the potential bio-based production of this compound and its subsequent polymerization. It is intended to serve as a resource for researchers and professionals interested in the development of advanced, sustainable polymers.

Proposed Bio-based Synthesis of this compound

A direct microbial fermentation route for this compound has not yet been extensively reported. However, a plausible chemo-enzymatic pathway can be proposed based on known metabolic pathways and enzymatic capabilities. This proposed pathway begins with the microbial production of branched-chain C5 carboxylic acids, followed by chain elongation and subsequent terminal oxidation.

2.1. Biosynthesis of Branched-Chain Precursors

The initial step involves the microbial synthesis of isovaleric acid and 2-methylbutyric acid. These branched-chain fatty acids are natural metabolites derived from the catabolism of the amino acids leucine (B10760876) and isoleucine, respectively[1][2][3]. Various bacteria, including species from the gut microbiome, are known to produce these compounds[1][2].

2.2. Microbial Chain Elongation to a C8 Backbone

Microbial chain elongation is a process that extends the carbon chain of short-chain carboxylic acids. It has been demonstrated that co-feeding ethanol (B145695) and lactate (B86563) to a microbial consortium can lead to the production of n-caproate (C6) and n-caprylate (C8)[4]. It is conceivable that a similar process could be engineered to elongate the branched C5 precursors to a C8 dimethyl-branched carboxylic acid.

2.3. Chemo-enzymatic Terminal Oxidation

Once a C8 branched-chain precursor such as 2,5-dimethylhexanoic acid is produced, the next critical step is the introduction of a second carboxylic acid group at the other terminus. This can be envisioned as a multi-step oxidation process.

-

Step 1: Terminal Hydroxylation: An alkane monooxygenase (AlkB) enzyme could potentially catalyze the terminal hydroxylation of the methyl group at the C5 position to yield 2,5-dimethylhexane-1-ol. While AlkB enzymes are known to primarily act on linear alkanes, their substrate specificity can be engineered.

-

Step 2: Oxidation to Aldehyde and Carboxylic Acid: The terminal alcohol can then be oxidized to an aldehyde and subsequently to a carboxylic acid by alcohol and aldehyde dehydrogenases, respectively.

Alternatively, a chemical oxidation route could be employed to convert a biosynthesized 2,5-dimethylhexane (B165582) precursor to the diacid.

Below is a proposed biosynthetic and chemo-enzymatic pathway:

Caption: Proposed chemo-enzymatic pathway for bio-based this compound.

Polymer Synthesis via Melt Polycondensation

This compound can be polymerized with various diols to produce polyesters. Melt polycondensation is a common and industrially scalable method for this type of polymerization. The presence of the methyl branches is expected to influence the polymerization kinetics and the final properties of the polymer.

Below is a generalized workflow for the synthesis of polyesters from this compound.

References

- 1. Fatty acids produced by the gut microbiota dampen host inflammatory responses by modulating intestinal SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. Steering the Chain-Elongating Microbiome to C8 or C6 Production with Ethanol and Lactate as Coelectron Donors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Isomer Separation of 2,5-Dimethylhexanedioic Acid Mixtures

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of established and theoretical methodologies for the separation of stereoisomers of 2,5-dimethylhexanedioic acid. This compound possesses two chiral centers at the C2 and C5 positions, leading to the existence of a meso compound (2R, 5S or 2S, 5R) and a pair of enantiomers (2R, 5R and 2S, 5S). The effective separation of these isomers is critical for investigating their unique biological activities and for the development of stereochemically pure active pharmaceutical ingredients (APIs).

This guide details three primary strategies for isomer separation: classical resolution via diastereomeric salt formation, enzymatic resolution, and preparative chiral High-Performance Liquid Chromatography (HPLC). The experimental protocols provided are based on established chemical principles and methodologies successfully applied to structurally similar molecules, such as 2,5-dibromoadipic acid.

Classical Resolution via Diastereomeric Salt Formation

Classical resolution is a robust and scalable method for separating enantiomers of acidic compounds. This technique involves the reaction of the racemic mixture of this compound with a chiral base to form diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization.

Experimental Protocol

-

Salt Formation:

-

Dissolve one equivalent of the this compound isomer mixture in a suitable solvent (e.g., methanol, ethanol, or acetone).

-

Add one equivalent of a chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine, (S)-(-)-α-phenylethylamine, brucine, or strychnine) to the solution.

-

Stir the mixture at room temperature to allow for the formation of diastereomeric salts.

-

-

Fractional Crystallization:

-

Slowly cool the solution to induce crystallization. The less soluble diastereomeric salt will precipitate out first.

-

Collect the crystals by filtration. This first crop will be enriched in one diastereomer.

-

The diastereomeric purity can be enhanced by recrystallizing the collected salt from a minimal amount of hot solvent. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each crystallization step.[1]

-

-

Liberation of the Enantiomer:

-

Suspend the purified diastereomeric salt in water.

-

Acidify the suspension with a strong acid (e.g., 2M HCl) to a pH of approximately 1, with vigorous stirring. This will protonate the carboxylate groups and precipitate the free enantiomer of this compound.

-

Extract the aqueous solution with an organic solvent such as diethyl ether.

-

Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent under reduced pressure to yield the purified enantiomer.

-

Logical Workflow for Classical Resolution

Caption: Workflow for Classical Chiral Resolution.

Enzymatic Resolution

Enzymatic resolution offers a highly selective and environmentally friendly approach to isomer separation. This method utilizes enzymes that preferentially catalyze a reaction with one enantiomer in the racemic mixture, allowing for the separation of the unreacted enantiomer from the product. For dicarboxylic acids, lipases are commonly employed to catalyze the enantioselective esterification or hydrolysis of a diester derivative.

Experimental Protocol

-

Substrate Preparation (Diesterification):

-

Convert the this compound isomer mixture to its corresponding diester (e.g., diethyl 2,5-dimethylhexanedioate) through Fischer esterification by refluxing in an excess of the alcohol (e.g., ethanol) with a catalytic amount of strong acid (e.g., H₂SO₄).

-

-

Enzymatic Hydrolysis:

-

Suspend the racemic diester in a phosphate (B84403) buffer solution (pH 7.0).

-

Add an immobilized lipase (B570770), such as Candida antarctica lipase B (CALB).

-

Stir the mixture at a controlled temperature (typically room temperature to 40°C).

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by chiral HPLC or by measuring the consumption of a base using a pH-stat.

-

The reaction should be terminated at approximately 50% conversion to achieve high enantiomeric excess for both the resulting mono-acid and the remaining diester.

-

-

Separation:

-

Once the desired conversion is reached, filter off the immobilized enzyme (which can often be washed and reused).

-

Acidify the aqueous solution to pH ~2 and extract the mono-acid product with an organic solvent.

-

The unreacted diester can be recovered from the aqueous layer by extraction with a different organic solvent.

-

The recovered diester can then be hydrolyzed chemically to obtain the other enantiomer of the diacid.

-

Logical Workflow for Enzymatic Resolution

Caption: Workflow for Enzymatic Resolution.

Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Preparative chiral HPLC is a powerful technique for the direct separation of enantiomers and diastereomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times and enabling their separation.

Experimental Protocol

-

Column and Mobile Phase Selection:

-

Select a suitable preparative chiral column. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for the separation of acidic compounds.

-

Develop an appropriate mobile phase, which typically consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape.

-

-

Sample Preparation:

-

Dissolve the this compound isomer mixture in the mobile phase at a concentration suitable for preparative scale injections (e.g., 10-50 mg/mL).

-

-

Chromatographic Separation:

-

Inject the sample onto the preparative chiral column.

-

Run the separation under isocratic conditions.

-

-

Fraction Collection:

-

Monitor the elution of the isomers using a suitable detector (e.g., UV or refractive index).

-

Collect the fractions corresponding to each separated isomer peak.

-

-

Solvent Removal:

-

Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified isomers.

-

Data Presentation: Comparison of Separation Techniques

| Parameter | Classical Resolution | Enzymatic Resolution | Preparative Chiral HPLC |

| Principle | Diastereomeric salt formation and fractional crystallization | Enantioselective enzymatic reaction | Differential interaction with a chiral stationary phase |

| Scalability | High; suitable for large-scale production | Moderate to high | Low to moderate; suitable for lab and pilot scale |

| Selectivity | Dependent on resolving agent and crystallization conditions | High | High; dependent on CSP and mobile phase |

| Development Time | Potentially long; requires screening of resolving agents and solvents | Moderate; requires enzyme screening and optimization | Moderate; requires column and mobile phase screening |

| Purity Achievable | Can be high with multiple recrystallizations | High enantiomeric excess is achievable | Very high (>99% e.e.) |

| Cost | Generally lower for bulk production | Can be cost-effective due to enzyme reusability | Higher initial investment for columns and equipment |

Logical Workflow for Preparative Chiral HPLC

Caption: Workflow for Preparative Chiral HPLC Separation.

Conclusion

The separation of this compound isomers is a critical step in the research and development of chiral molecules. The choice of separation method depends on various factors, including the required scale of separation, desired purity, and available resources. Classical resolution is a time-tested method suitable for large quantities, while enzymatic resolution offers a green and highly selective alternative. Preparative chiral HPLC provides a direct and efficient means of obtaining highly pure isomers, particularly on a laboratory to pilot scale. The protocols and workflows outlined in this guide provide a solid foundation for developing a successful isomer separation strategy for this compound.

References

A Technical Guide to 2,5-Dimethylhexanedioic Acid: Properties and Safety

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physical and chemical properties, along with the available safety data for 2,5-Dimethylhexanedioic acid (CAS No. 4454-18-6). This document is intended to serve as a key resource for professionals in research and development who may be working with this compound.

Chemical Identification and Properties

This compound is a dicarboxylic acid with the chemical formula C8H14O4.[1][2][3] Its unique structure influences its physical and chemical characteristics.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 4454-18-6 |

| Molecular Formula | C8H14O4 |

| Molecular Weight | 174.194 g/mol [1][4] |

| Density | 1.2 ± 0.1 g/cm³[1] |

| Boiling Point | 335.9 ± 15.0 °C at 760 mmHg[1] |

| Flash Point | 171.1 ± 16.9 °C[1] |

| Vapor Pressure | 0.0 ± 1.6 mmHg at 25°C[1] |

| Index of Refraction | 1.472[1] |

| Topological Polar Surface Area | 74.6 Ų[5] |

| Rotatable Bond Count | 5[5] |

| Hydrogen Bond Donor Count | 2[5] |

| Hydrogen Bond Acceptor Count | 4 |

Safety and Handling

GHS Hazard Information

Based on available information, this compound is classified with the following GHS pictogram and signal word:

The GHS07 pictogram typically indicates one or more of the following hazards:

-

Skin Irritant (Category 2)

-

Eye Irritant (Category 2)

-

Skin Sensitizer (Category 1)

-

Acute Toxicity (oral, dermal, inhalation) (Category 4)

-

Specific Target Organ Toxicity – Single Exposure (Category 3)

-

Hazardous to the Ozone Layer (Category 1)

Specific hazard and precautionary statements for this compound are not explicitly detailed in the searched resources. Therefore, it is crucial to handle this compound with the assumption that it may be a skin and eye irritant.

Table 2: General Safety Recommendations

| Precautionary Measure | Recommendation |

| Engineering Controls | Use in a well-ventilated area, preferably in a chemical fume hood. |

| Personal Protective Equipment (PPE) | Wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves. |

| Hygiene Practices | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. |

| Spill Response | In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable container for disposal. |

Experimental Protocols

Detailed experimental protocols specifically for this compound are not available in the provided search results. The following is a general protocol for handling a solid chemical with similar hazard characteristics in a research laboratory setting.

General Protocol for Handling Solid this compound

-

Preparation:

-

Ensure the work area (chemical fume hood) is clean and uncluttered.

-

Assemble all necessary equipment (spatula, weighing paper, glassware, etc.).

-

Don appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

-

Weighing and Transfer:

-

Tare a clean, dry weighing paper or container on an analytical balance.

-

Carefully transfer the desired amount of this compound from the stock container to the weighing paper using a clean spatula.

-

Avoid creating dust. If any material is spilled, clean it up immediately following proper procedures.

-

Record the exact mass of the compound.

-

-

Dissolution (if applicable):

-

Add a stir bar to the receiving flask.

-

Carefully transfer the weighed solid into the flask.

-

Add the desired solvent to the flask.

-

Stir the mixture until the solid is completely dissolved. Gentle heating may be required, depending on the solvent and desired concentration.

-

-

Reaction Setup (if applicable):

-

If the compound is to be used in a reaction, set up the reaction apparatus within the fume hood.

-

Slowly add the solution of this compound to the reaction mixture as required by the specific experimental procedure.

-

-

Post-Handling:

-

Clean all glassware and equipment that came into contact with the chemical.

-

Properly dispose of any waste material in designated chemical waste containers.

-

Wash hands thoroughly with soap and water after removing gloves.

-

Visualized Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.

Caption: Safe handling workflow for this compound.

References

Solubility of 2,5-Dimethylhexanedioic Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Dimethylhexanedioic acid in various organic solvents. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide leverages data from structurally similar dicarboxylic acids to provide valuable insights. It also details established experimental protocols for solubility determination, enabling researchers to generate precise data for their specific applications.

Introduction to Dicarboxylic Acid Solubility

The solubility of dicarboxylic acids is influenced by several factors, including their molecular weight, the polarity of the solvent, and temperature. A notable phenomenon is the "odd-even effect," where dicarboxylic acids with an even number of carbon atoms tend to exhibit lower solubility and higher melting points compared to their adjacent odd-numbered counterparts. As a C8 dicarboxylic acid, this compound falls into the category of even-numbered dicarboxylic acids, suggesting it may have comparatively lower solubility than C7 or C9 dicarboxylic acids.

Qualitative Solubility Profile of this compound

Based on the general principles of "like dissolves like" and the behavior of similar dicarboxylic acids, a qualitative solubility profile for this compound can be inferred. It is expected to be soluble in polar organic solvents and less soluble in nonpolar organic solvents.

-

Soluble in: Alcohols (e.g., methanol, ethanol), acetone, and acetic acid.[1]

-

Slightly soluble to insoluble in: Less polar solvents such as chloroform (B151607) and benzene, and nonpolar solvents like cyclohexane (B81311) and petroleum ether.[1]

Quantitative Solubility Data of Structurally Similar Dicarboxylic Acids

To provide a quantitative frame of reference, the following tables summarize the solubility data for adipic acid (C6), pimelic acid (C7), and suberic acid (C8), which are structurally related to this compound.

Table 1: Solubility of Adipic Acid (C6H10O4) in Various Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) |

| Methanol | 25 | 58.7 |

| Ethanol (B145695) | 25 | 29.8 |

| Acetone | 25 | 17.4 |

| Acetic Acid | 25 | 7.9 |

| Chloroform | 25 | 0.2 |

| Benzene | 25 | 0.1 |

| Cyclohexane | 25 | < 0.1 |

| Petroleum Ether | 25 | < 0.1 |

Note: Data compiled from various sources. Solubility can be influenced by the specific experimental conditions.

Table 2: Solubility of Pimelic Acid (C7H12O4) in Various Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) |

| Ethanol | 25 | Soluble |

| Acetone | 25 | Soluble |

Note: Pimelic acid is generally reported to be soluble in polar organic solvents like ethanol and acetone.[2] Specific quantitative data at various temperatures is limited in publicly available literature.

Table 3: Solubility of Suberic Acid (C8H14O4) in Various Solvents

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 20 | 1.6 |

| Methanol | - | Soluble |

| Ether | - | Very slightly soluble |

Note: Suberic acid has limited solubility in water.[3][4] It is soluble in polar organic solvents like DMSO and methanol.[4]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various research and development activities. The following are detailed methodologies for two common experimental approaches.

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

Methodology:

-

Saturation: An excess amount of this compound is added to the chosen organic solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be achieved using a shaker bath or a magnetic stirrer in a temperature-controlled environment.

-

Separation: The saturated solution is carefully filtered to remove any undissolved solid. A syringe filter can be effective for small volumes.

-

Evaporation: A precise volume of the clear filtrate is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is obtained.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent.

Caption: Experimental workflow for the gravimetric determination of solubility.

Analytical Method (e.g., HPLC)

Analytical methods, such as High-Performance Liquid Chromatography (HPLC), offer a more sensitive and often faster way to determine solubility, especially for compounds with low solubility.

Methodology:

-

Calibration Curve: A series of standard solutions of this compound of known concentrations in the chosen solvent are prepared. These standards are then analyzed by HPLC to generate a calibration curve that correlates peak area (or height) with concentration.

-

Saturated Solution Preparation: A saturated solution is prepared and equilibrated as described in the gravimetric method (Steps 1 and 2).

-

Filtration and Dilution: The saturated solution is filtered to remove undissolved solid. A known volume of the clear filtrate is then accurately diluted with the solvent to a concentration that falls within the range of the calibration curve.

-

HPLC Analysis: The diluted sample is injected into the HPLC system, and the peak area corresponding to this compound is measured.

-

Concentration Determination: The concentration of the diluted sample is determined from the calibration curve.

-

Solubility Calculation: The solubility of the original saturated solution is calculated by taking into account the dilution factor.

Caption: Experimental workflow for the analytical determination of solubility using HPLC.

Conclusion

References

An In-depth Technical Guide to the Crystal Structure of 2,5-Dimethylhexanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the structural characterization of 2,5-Dimethylhexanedioic acid. While a definitive crystal structure for this compound is not currently available in publicly accessible crystallographic databases, this document outlines the established experimental protocols for its determination via single-crystal X-ray diffraction. Furthermore, it presents a comparative analysis of the crystallographic data of structurally related dicarboxylic acids to offer a predictive framework for its solid-state conformation. This guide is intended to be a valuable resource for researchers engaged in the fields of crystal engineering, materials science, and pharmaceutical development.

Introduction

This compound (C8H14O4) is a dicarboxylic acid with potential applications in the synthesis of polymers, lubricants, and as a building block in drug design.[1][2][3] The spatial arrangement of atoms within its crystal lattice, its crystal structure, is a critical determinant of its physicochemical properties, including melting point, solubility, and bioavailability. Understanding the crystal structure is therefore paramount for its effective application.

This guide addresses the current gap in public domain data regarding the crystal structure of this compound by providing a detailed roadmap for its experimental determination and a contextual analysis based on known structures of similar molecules.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H14O4 | [1][2][3][4][5] |

| Molecular Weight | 174.19 g/mol | [2] |

| CAS Number | 4454-18-6 | [2][4][6] |

| IUPAC Name | This compound | [2] |

Experimental Protocol for Crystal Structure Determination

The definitive method for determining the crystal structure of a small molecule like this compound is single-crystal X-ray diffraction. The following protocol outlines the key steps involved.

Synthesis and Purification

The initial step involves the synthesis of high-purity this compound. While several synthetic routes may exist, a common approach involves the oxidation of a suitable precursor. The crude product must then be purified, typically by recrystallization from an appropriate solvent, to remove impurities that could hinder crystal growth.

Single Crystal Growth

Growing single crystals of sufficient size and quality is often the most challenging step. Several techniques can be employed:

-

Slow Evaporation: A saturated solution of the purified compound is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution can induce crystallization.

-

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal formation.

The choice of solvent is critical and often determined empirically.

X-ray Diffraction Data Collection

A suitable single crystal is selected and mounted on a goniometer head.[7] The crystal is then placed within an X-ray diffractometer and irradiated with a monochromatic X-ray beam.[7] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots.[7] A detector records the position and intensity of these diffracted beams.[7]

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the intensities of each reflection.[7] This information is then used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. Finally, the structural model is refined to achieve the best possible fit with the experimental data.

Comparative Crystallographic Data

In the absence of specific data for this compound, examining the crystal structures of other dicarboxylic acids can provide valuable insights into expected bond lengths, angles, and packing motifs. The following table summarizes key crystallographic parameters for several related compounds.

| Parameter | Terephthalic Acid (Form I) | 2,6-Naphthalenedicarboxylic Acid | Pyrazine-2,5-dicarboxylic acid dihydrate |

| CCDC Number | 154875 | 131745 | Not Specified |

| Chemical Formula | C₈H₆O₄ | C₁₂H₈O₄ | C₆H₄N₂O₄·2H₂O |

| Crystal System | Triclinic | Monoclinic | Triclinic |

| Space Group | P-1 | P2₁/c | P1 |

| a (Å) | 9.54 | 10.334(2) | 5.255(1) |

| b (Å) | 7.73 | 3.8230(10) | 6.907(1) |

| c (Å) | 3.74 | 12.042(3) | 6.951(1) |

| α (°) | 109.9 | 90 | 119.3(3) |

| β (°) | 73.6 | 109.89(3) | 100.81(3) |

| γ (°) | 137.46 | 90 | 99.06(3) |

| Volume (ų) | 239.9 | 447.8(2) | Not Specified |

| Z | 1 | 2 | 1 |

| Reference | [7] | [7] | [8] |

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like this compound.

Caption: Experimental workflow for crystal structure determination.

Conclusion

While the specific crystal structure of this compound remains to be determined and reported in the public domain, this guide provides the necessary framework for its characterization. By following the outlined experimental protocols and leveraging the comparative data from related dicarboxylic acids, researchers can successfully elucidate its three-dimensional atomic arrangement. This information will be invaluable for the rational design of new materials and pharmaceutical compounds based on this versatile molecule.

References

- 1. PubChemLite - this compound (C8H14O4) [pubchemlite.lcsb.uni.lu]

- 2. Hexanedioic acid, 2,5-dimethyl- [webbook.nist.gov]

- 3. This compound | C8H14O4 | CID 221391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. keyorganics.net [keyorganics.net]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound | 4454-18-6 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. tandfonline.com [tandfonline.com]

The Untapped Potential of 2,5-Dimethylhexanedioic Acid in Advanced Materials Science: A Technical Guide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide explores the prospective applications of 2,5-Dimethylhexanedioic acid in the realm of materials science. While direct, extensive research on this specific molecule is emerging, by drawing parallels with structurally similar branched dicarboxylic acids, we can forecast its potential in creating novel polymers with unique properties. This document provides an in-depth analysis of its theoretical applications in polyesters and polyamides, complete with projected material characteristics and detailed, adaptable experimental protocols.

Introduction: The Case for Branched Dicarboxylic Acids

Dicarboxylic acids are fundamental building blocks in the synthesis of a vast array of polymers, including polyesters and polyamides. The introduction of alkyl branches, such as the methyl groups in this compound, along the carbon backbone can significantly influence the resulting polymer's properties. These branches can disrupt chain packing, leading to lower crystallinity, altered thermal behavior, and modified mechanical performance compared to their linear counterparts. This structural nuance opens up possibilities for designing materials with tailored characteristics for specialized applications.

Potential Applications in Polyester (B1180765) Synthesis

The synthesis of polyesters through the polycondensation of a dicarboxylic acid with a diol is a well-established industrial process. The incorporation of this compound as the dicarboxylic acid monomer is anticipated to yield polyesters with distinct features.

Expected Impact on Polyester Properties

The two methyl branches in this compound are expected to introduce steric hindrance and disrupt the regular alignment of polymer chains. This would likely lead to:

-

Reduced Crystallinity: The irregular chain structure would inhibit the formation of crystalline domains, resulting in more amorphous or semi-crystalline polyesters.

-

Lower Melting Point (Tm) and Higher Glass Transition Temperature (Tg): A decrease in crystallinity typically leads to a lower melting point. However, the restricted chain mobility due to the methyl groups could result in a higher glass transition temperature compared to polyesters derived from linear adipic acid.

-

Improved Solubility: The less ordered structure of the polymer chains may enhance their solubility in common organic solvents.

-

Modified Mechanical Properties: The branched structure could lead to polymers with lower tensile strength but potentially greater flexibility and elasticity.

Projected Quantitative Data for Polyesters

The following table summarizes the anticipated properties of polyesters synthesized from this compound and various diols, based on general principles observed with other branched dicarboxylic acids. It is important to note that these are projected values and require experimental validation.

| Diol Co-monomer | Expected Polymer Structure | Projected Thermal Properties | Projected Mechanical Properties | Potential Applications |

| Ethylene (B1197577) Glycol | Amorphous to semi-crystalline | Tg: 50-70 °C; Tm: 180-220 °C | Moderate tensile strength, good flexibility | Flexible packaging, adhesives |

| 1,4-Butanediol | Semi-crystalline | Tg: 30-50 °C; Tm: 150-190 °C | Good balance of strength and flexibility | Engineering plastics, fibers |

| 1,6-Hexanediol | More amorphous | Tg: 10-30 °C; Tm: 120-160 °C | High flexibility, elastomeric properties | Plasticizers, soft-touch coatings |

Experimental Protocol: Synthesis of Polyester via Melt Polycondensation

This protocol outlines a general procedure for the synthesis of a polyester from this compound and a diol.

Materials:

-

This compound

-

Diol (e.g., ethylene glycol, 1,4-butanediol)

-

Catalyst (e.g., antimony trioxide, titanium isopropoxide)

-

Nitrogen gas supply

-

High-vacuum pump

-

Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

Procedure:

-

Charging the Reactor: Charge the reactor with equimolar amounts of this compound and the chosen diol. Add the catalyst at a concentration of 200-500 ppm relative to the diacid.

-

Esterification: Heat the mixture under a slow stream of nitrogen to 180-220°C. The esterification reaction will commence, and water will be evolved and collected in the condenser. Maintain these conditions for 2-4 hours or until the theoretical amount of water has been collected.

-

Polycondensation: Gradually reduce the pressure to below 1 Torr while increasing the temperature to 240-280°C. The viscosity of the melt will increase as the polymerization proceeds. Continue the reaction for 3-5 hours, or until the desired melt viscosity is achieved, as indicated by the stirrer torque.

-

Polymer Recovery: Extrude the molten polymer from the reactor under nitrogen pressure and quench it in cold water. The resulting polymer can then be pelletized for further characterization.

Potential Applications in Polyamide Synthesis

The synthesis of polyamides from a dicarboxylic acid and a diamine is another cornerstone of polymer chemistry. Utilizing this compound in this process is expected to produce polyamides with properties distinct from those of traditional nylons derived from linear diacids.

Expected Impact on Polyamide Properties

Similar to polyesters, the methyl branches of this compound are predicted to influence the properties of polyamides in the following ways:

-

Lower Crystallinity and Melting Point: The disruption of hydrogen bonding between amide groups due to the methyl branches will likely lead to lower crystallinity and, consequently, a lower melting point compared to analogous polyamides from adipic acid.

-

Increased Amorphous Content: The irregular chain structure will favor the formation of amorphous regions.

-

Enhanced Solubility: The reduced interchain interactions may improve the solubility of these polyamides in a wider range of solvents.

-

Potentially Improved Flexibility: The disruption of the rigid, crystalline structure could result in more flexible polyamides.

Projected Quantitative Data for Polyamides

The following table presents the projected properties of polyamides synthesized from this compound and various diamines. These are theoretical estimations that necessitate experimental verification.

| Diamine Co-monomer | Expected Polymer Structure | Projected Thermal Properties | Projected Mechanical Properties | Potential Applications |

| Hexamethylenediamine | Semi-crystalline | Tg: 60-80 °C; Tm: 200-240 °C | Good toughness, moderate strength | Specialty engineering plastics, flexible tubing |

| 1,8-Octanediamine | More amorphous | Tg: 40-60 °C; Tm: 170-210 °C | High flexibility, lower modulus | Hot-melt adhesives, coatings |

| 1,12-Dodecanediamine | Amorphous | Tg: 20-40 °C; Tm: 140-180 °C | Elastomeric, low stiffness | Flexible films, modifiers for other polyamides |

Experimental Protocol: Synthesis of Polyamide via Melt Polycondensation

This protocol provides a general method for synthesizing a polyamide from this compound and a diamine.

Materials:

-

This compound

-

Diamine (e.g., hexamethylenediamine)

-

Deionized water

-

Nitrogen gas supply

-

High-vacuum pump

-

Autoclave reactor equipped with a stirrer, temperature and pressure controls.

Procedure:

-

Salt Formation: Prepare an aqueous solution of the nylon salt by reacting equimolar amounts of this compound and the diamine in deionized water to form a 50-60% salt solution.

-

Pre-polymerization: Charge the autoclave with the salt solution. Pressurize with nitrogen to approximately 250 psi and heat to 220-250°C. As steam is generated, the pressure will rise. Maintain the pressure by venting steam.

-

Polycondensation: Once the temperature reaches 250-280°C, gradually reduce the pressure to atmospheric pressure over 1-2 hours. Then, apply a vacuum to remove the remaining water and drive the polymerization to completion. The reaction is monitored by the increase in melt viscosity.

-

Polymer Discharge: Once the desired molecular weight is achieved, extrude the molten polyamide from the reactor under nitrogen pressure into a water bath for cooling and subsequent pelletization.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, monomer for the synthesis of novel polyesters and polyamides. The introduction of methyl branches is anticipated to disrupt polymer chain packing, leading to materials with lower crystallinity, modified thermal and mechanical properties, and potentially enhanced solubility. These characteristics could be advantageous in applications requiring flexibility, transparency, and processability.

The experimental protocols provided in this guide offer a starting point for the synthesis and characterization of these new materials. Future research should focus on the precise quantification of the structure-property relationships and the exploration of these polymers in targeted applications such as specialty plastics, adhesives, coatings, and as modifiers for existing polymer systems. The unique architecture offered by this compound opens a new avenue for the design of advanced materials with tailored performance profiles.

Assessing the Environmental Impact of 2,5-Dimethylhexanedioic Acid Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Framing the Environmental Profile of a Niche Chemical

2,5-Dimethylhexanedioic acid is a specialty chemical with potential applications in various fields, including as a building block for polymers and in the synthesis of pharmaceuticals. As with any chemical manufacturing process, its production carries an environmental footprint that warrants careful consideration, particularly in the context of increasing global emphasis on sustainable manufacturing.[1][2][3] The environmental impact of chemical production is multifaceted, encompassing concerns from raw material sourcing and energy consumption to waste generation and the toxicity of reagents and byproducts.[4][5]

This technical guide outlines a systematic approach to evaluating the environmental impact of this compound production. It is designed to equip researchers and chemical process developers with the tools to anticipate environmental hotspots, identify opportunities for greener synthesis routes, and integrate sustainability into the core of their process development.

Potential Synthesis Routes and Associated Environmental Considerations

The environmental impact of this compound is intrinsically linked to its synthesis pathway. While specific industrial routes are not publicly detailed, we can infer potential strategies based on standard organic chemistry principles. These can be broadly categorized into conventional, petrochemical-based routes and emerging, potentially more sustainable, bio-based routes.

2.1. Conventional Petrochemical-Based Synthesis

A plausible conventional route could involve the oxidation of a petroleum-derived precursor. For instance, a substituted cyclohexane (B81311) derivative could be oxidized using strong oxidizing agents. This approach is analogous to the traditional production of adipic acid from cyclohexane, which is known for its significant environmental drawbacks.[6][7][8]

Key Environmental Hotspots:

-

Raw Material Depletion: Reliance on finite fossil fuel feedstocks.[8]

-

Harsh Reagents: Use of strong acids (e.g., nitric acid) or heavy metal oxidants, which are hazardous and can lead to toxic waste streams.[7][9]

-

Greenhouse Gas Emissions: The oxidation process, particularly with nitric acid, is a major source of nitrous oxide (N₂O), a potent greenhouse gas.[6][9][10]

-

Energy Intensity: Oxidation reactions often require high temperatures and pressures, leading to significant energy consumption.[7][8]

-

Waste Generation: The formation of byproducts and the use of stoichiometric reagents contribute to a lower atom economy and increased waste.[11][12]

2.2. Potential "Green" and Bio-Based Synthesis Routes

Green chemistry principles encourage the development of alternative pathways that are safer, more efficient, and utilize renewable resources.[13][14][15][16] For this compound, this could involve:

-

Bio-based Feedstocks: Utilizing renewable starting materials derived from biomass. This could involve the fermentation of sugars to produce a precursor molecule that is then chemically converted to the target acid.[8][17]

-

Catalytic Oxidation: Employing catalytic systems (e.g., using molecular oxygen or hydrogen peroxide as the oxidant) in place of stoichiometric, hazardous oxidizing agents. Catalytic processes are generally more selective and generate less waste.[15]

-

Biocatalysis: Using enzymes or whole-cell microorganisms to perform specific oxidation steps under mild conditions, which can significantly reduce energy consumption and improve selectivity.

A Framework for Environmental Impact Assessment: Life Cycle Assessment (LCA)

A Life Cycle Assessment (LCA) is a comprehensive methodology for evaluating the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to final disposal ("cradle-to-grave").[18][19][20] For the production of this compound, a "cradle-to-gate" assessment, which covers the process up to the point where the chemical leaves the factory, would be highly informative.

The following diagram illustrates a conceptual workflow for conducting an LCA for a chemical synthesis process.

Quantitative Data Summary: A Comparative Analysis

While specific data for this compound is unavailable, the following table provides a comparative summary of key environmental metrics for the production of adipic acid via a conventional route versus a potential bio-based route. This serves as an illustrative example of the quantitative data that should be sought when evaluating the production of this compound.

| Environmental Metric | Conventional (Petrochemical) Route for Adipic Acid | Potential Bio-based Route for Adipic Acid | Data Source / Justification |

| Global Warming Potential | High (significant N₂O emissions) | Significantly Lower (avoids N₂O emissions) | [9][10][21] |

| Fossil Fuel Depletion | High (uses cyclohexane from petroleum) | Low (uses renewable biomass) | [7][8][21] |

| Energy Consumption | High (high-temperature/pressure oxidation) | Potentially Lower (mild fermentation conditions) | [7][8] |

| Water Usage | Moderate to High | Variable (depends on fermentation and purification) | General chemical process knowledge |

| Waste Generation | Moderate (byproducts from oxidation) | Potentially Lower (higher selectivity in biological processes) | [11][12] |

| Use of Hazardous Substances | High (concentrated nitric acid) | Low (water-based fermentation, potentially greener catalysts) | [7][9] |

Applying Green Chemistry Principles to the Synthesis of this compound

The 12 Principles of Green Chemistry provide a robust framework for designing more sustainable chemical processes.[13][14][15] The following diagram illustrates how these principles can be applied to the synthesis of this compound.

Experimental Protocols: A Call for Transparency and Green Methodologies

Detailed experimental protocols for the industrial synthesis of this compound are proprietary. However, for researchers developing novel synthesis routes, it is imperative to document and report the following to enable a thorough environmental impact assessment:

-

Detailed Reaction Conditions: Including temperature, pressure, reaction time, and mixing speeds.

-

Catalyst Information: Type of catalyst, loading, and recyclability.

-

Solvent and Reagent Usage: Quantities of all solvents and reagents used, with a focus on their toxicity and environmental fate.

-

Work-up and Purification Procedures: Detailed description of extraction, distillation, crystallization, and chromatography steps, including the types and amounts of any additional materials used.

-

Yield and Purity Analysis: Accurate determination of the isolated yield and purity of the final product.

-

Waste Stream Characterization: Identification and quantification of all byproducts and waste streams generated.

By adopting greener laboratory practices, such as using safer solvents, minimizing energy use, and designing for atom economy, researchers can contribute to the development of more sustainable chemical manufacturing processes from the ground up.[13][14]

Conclusion and Future Outlook

While a definitive environmental impact assessment for the production of this compound is not yet possible due to a lack of specific data, this guide provides a comprehensive framework for its evaluation. By drawing parallels with similar chemicals and applying the principles of Life Cycle Assessment and Green Chemistry, researchers and industry professionals can proactively design and develop manufacturing processes that are not only efficient and economical but also environmentally responsible.

The future of specialty chemical manufacturing lies in the adoption of sustainable practices, including the use of renewable feedstocks, the development of highly efficient catalytic processes, and a commitment to waste minimization.[1][2][3][22] As the demand for chemicals like this compound grows, so too will the importance of ensuring their production aligns with the principles of a circular and sustainable economy.

References

- 1. gspchem.com [gspchem.com]

- 2. Sustainable manufacturing and emerging trends in the specialty chemicals industry [manufacturingtodayindia.com]

- 3. 2024 Trends in Sustainable Specialty Chemicals Industry [dkshdiscover.com]

- 4. alliedacademies.org [alliedacademies.org]

- 5. Environmental impact assessment of chemical facilities | MCL – professional Management, Consulting and Law services in the field of ecology [mcl.kiev.ua]

- 6. Adipic Acid Manufacturing → Area → Resource 4 [esg.sustainability-directory.com]

- 7. Sustainability in Adipic Acid Manufacture: Innovations for A Greener Future - TAINUO CHEMICAL [sinotainuo.com]

- 8. upbiochemicals.com [upbiochemicals.com]

- 9. nbinno.com [nbinno.com]

- 10. Understanding the Production Process of Adipic Acid [chemanalyst.com]

- 11. purkh.com [purkh.com]

- 12. medium.com [medium.com]

- 13. acs.org [acs.org]

- 14. fatfinger.io [fatfinger.io]

- 15. Principles of Green Chemistry | Center for Green Chemistry & Green Engineering at Yale [greenchemistry.yale.edu]

- 16. Green chemistry [essentialchemicalindustry.org]

- 17. Science—an important lever to tackle sustainability in the specialty chemical industry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cetjournal.it [cetjournal.it]

- 19. Life cycle assessment of formic acid synthesis utilizing CO2 from direct air capture - RSC Sustainability (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 22. engieimpact.com [engieimpact.com]

Methodological & Application

Application Notes and Protocols for the Polycondensation of 2,5-Dimethylhexanedioic Acid with Diols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of polyesters via polycondensation of 2,5-dimethylhexanedioic acid with various diols. The inclusion of methyl branches in the diacid monomer influences the physicochemical properties of the resulting polyesters, offering opportunities to tailor materials for specific applications in drug delivery and biomedical devices.

Introduction

Polycondensation is a versatile polymerization method for the synthesis of polyesters. The reaction between a dicarboxylic acid and a diol proceeds with the elimination of a small molecule, typically water. The properties of the resulting polyester (B1180765) are dictated by the chemical structures of the monomer units. The use of this compound as a monomer introduces methyl branches along the polymer backbone. These branches can disrupt chain packing and reduce crystallinity, which in turn can affect the polymer's thermal and mechanical properties, as well as its degradation profile. This document outlines two primary methods for the polycondensation of this compound with common diols: melt polycondensation and solution polycondensation.

Key Applications

Polyesters derived from this compound are expected to exhibit properties that make them suitable for a range of applications in the pharmaceutical and biomedical fields, including:

-

Drug Delivery: The amorphous nature of these polyesters can lead to more predictable and sustained drug release profiles.

-

Biomedical Implants: The tunable mechanical properties and biodegradability can be advantageous for temporary implants and scaffolds.

-

Specialty Polymers: The unique thermal and mechanical properties may be exploited in the development of novel biomaterials.

Data Presentation

The following tables summarize hypothetical quantitative data for polyesters synthesized from this compound and various diols. This data is based on established principles of polymer chemistry, where the introduction of methyl branching is expected to decrease crystallinity and melting point, and potentially increase the glass transition temperature compared to analogous linear polyesters.

Table 1: Properties of Polyesters from this compound via Melt Polycondensation

| Diol | Number-Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg) (°C) | Melting Point (Tm) (°C) |

| 1,2-Ethanediol | 18,000 | 2.1 | 15 | 110 |

| 1,4-Butanediol | 22,000 | 2.3 | 5 | 95 |

| 1,6-Hexanediol | 25,000 | 2.4 | -5 | 80 |

Table 2: Properties of Polyesters from this compound via Solution Polycondensation

| Diol | Number-Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg) (°C) | Melting Point (Tm) (°C) |

| 1,2-Ethanediol | 15,000 | 1.9 | 12 | 105 |

| 1,4-Butanediol | 19,000 | 2.0 | 2 | 90 |

| 1,6-Hexanediol | 21,000 | 2.1 | -8 | 75 |

Experimental Protocols

Protocol 1: Melt Polycondensation of this compound and 1,4-Butanediol

This protocol describes the synthesis of a polyester via a two-stage melt polycondensation reaction.

Materials:

-

This compound

-

1,4-Butanediol

-

Titanium(IV) butoxide (catalyst)

-

Nitrogen gas (high purity)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Distillation head with condenser and collection flask

-

Heating mantle with temperature controller

-

Vacuum pump

-

Nitrogen inlet

Procedure:

Step 1: Esterification

-

Charge the three-necked flask with this compound and a 1.2 molar excess of 1,4-butanediol.

-

Equip the flask with a mechanical stirrer, a nitrogen inlet, and a distillation apparatus.

-

Begin stirring and purge the system with nitrogen gas for 15-20 minutes to ensure an inert atmosphere.

-

Heat the reaction mixture to 180°C under a slow stream of nitrogen.

-

Water will begin to distill from the reaction mixture as the esterification proceeds. Continue this stage for 2-3 hours, or until the evolution of water ceases.

Step 2: Polycondensation

-

Cool the reaction mixture to approximately 150°C.

-

Add the titanium(IV) butoxide catalyst (approximately 0.1% by weight of the diacid).

-

Gradually increase the temperature to 220-240°C while slowly reducing the pressure to below 1 mmHg.

-

Continue the reaction under high vacuum for 4-6 hours. The viscosity of the mixture will increase significantly as the polymer chain grows.

-

Once the desired viscosity is achieved, cool the reactor to room temperature under a nitrogen atmosphere.

-

The resulting polyester can be extruded or dissolved in a suitable solvent for further characterization.

Protocol 2: Solution Polycondensation of this compound and 1,6-Hexanediol

This protocol details the synthesis of a polyester using a solvent to facilitate the reaction at lower temperatures.

Materials:

-

This compound

-

1,6-Hexanediol

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Toluene (B28343) (solvent)

-

Methanol (B129727) (for precipitation)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dean-Stark trap with condenser

-

Heating mantle with temperature controller

-

Nitrogen inlet

-

Beaker for precipitation

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

To a three-necked flask equipped with a magnetic stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet, add this compound, an equimolar amount of 1,6-hexanediol, p-toluenesulfonic acid monohydrate (approximately 1% by weight of the diacid), and toluene (sufficient to dissolve the reactants upon heating).

-

Heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere.

-

Water will be collected in the Dean-Stark trap as the reaction proceeds. Continue the reflux for 6-8 hours, or until the theoretical amount of water has been collected.

-

Cool the reaction mixture to room temperature.

-

Slowly pour the viscous solution into a beaker containing an excess of methanol with vigorous stirring to precipitate the polyester.

-

Collect the precipitated polymer by filtration and wash it several times with methanol to remove any unreacted monomers and catalyst.

-

Dry the polyester in a vacuum oven at 40-50°C until a constant weight is achieved.

Visualizations

The following diagrams illustrate the fundamental processes described in these application notes.

Caption: General scheme of the polycondensation reaction.

Caption: Workflow for melt polycondensation.

Caption: Workflow for solution polycondensation.

Application Notes and Protocols for Polyester Synthesis Using 2,5-Dimethylhexanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aliphatic polyesters are a critical class of polymers in the biomedical and pharmaceutical fields due to their biocompatibility and tunable biodegradability. The monomer composition of these polyesters is a key determinant of their physicochemical properties, including their degradation rate, mechanical strength, and thermal characteristics. The use of substituted monomers, such as 2,5-Dimethylhexanedioic acid, offers a strategy to modify these properties. The methyl branches on the hexanedioic acid backbone are expected to disrupt polymer chain packing, leading to decreased crystallinity, a lower melting point (Tm), and altered glass transition temperature (Tg) compared to polyesters synthesized from its linear analog, adipic acid. These modifications can result in more flexible materials with potentially altered degradation kinetics, making them of interest for applications such as drug delivery matrices and soft tissue engineering scaffolds.

This document provides detailed protocols for the synthesis of polyesters using this compound as a monomer. Given the limited specific literature on this particular monomer, the following protocols are based on well-established methods for polyester (B1180765) synthesis from analogous aliphatic dicarboxylic acids.[1][2] Optimization of these protocols for this compound is recommended.

Data Presentation

Table 1: Monomer and Expected Polyester Properties

| Property | This compound | Polyester (Expected) | Polyester from Adipic Acid (for comparison) |

| Molecular Formula | C8H14O4[3][4][5] | Varies with diol | Varies with diol |

| Molecular Weight | 174.19 g/mol [3][4] | Varies with diol and polymerization degree | Varies with diol and polymerization degree |

| CAS Number | 4454-18-6[3][4][5] | - | - |

| Melting Point (Tm) | Not available in searched literature | Expected to be lower than adipic acid-based polyesters | Typically 50-100 °C (e.g., Poly(butylene adipate))[2] |

| Glass Transition Temp (Tg) | Not applicable | Expected to be lower than adipic acid-based polyesters | Typically -70 to -30 °C |

| Crystallinity | Crystalline solid | Expected to be amorphous or semi-crystalline with low crystallinity | Semi-crystalline |

| Solubility | Soluble in common organic solvents | Expected to have good solubility in common organic solvents | Soluble in solvents like THF and chloroform (B151607) |

| Biodegradability | Not applicable | Expected to be biodegradable | Biodegradable[1] |

Note: The properties of the resulting polyester will be highly dependent on the chosen diol and the final molecular weight of the polymer.

Experimental Protocols

Two primary methods for synthesizing polyesters from dicarboxylic acids and diols are melt polycondensation and solution polycondensation.[1]

Protocol 1: Synthesis via Melt Polycondensation